molecular formula C12H5F5N2O2 B5135477 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline

2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline

Cat. No.: B5135477
M. Wt: 304.17 g/mol
InChI Key: HLLXEIUTPLQBQT-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline: is a fluorinated aromatic amine compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2,3,4,5,6-pentafluoro-N-(4-aminophenyl)aniline.

    Oxidation: Formation of nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline is largely dependent on its chemical structure. The presence of fluorine atoms increases the compound’s lipophilicity, enhancing its ability to interact with biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,3,4,5,6-pentafluoroaniline
  • 4-nitroaniline
  • 2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)aniline

Comparison:

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-1-3-6(4-2-5)19(20)21/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLXEIUTPLQBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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